

Preclinical Toxicological Assessment of Indolarome: A Technical Guide

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Compound of Interest

Compound Name: *Indolarome*

Cat. No.: B12763655

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Disclaimer: The following document summarizes the available preclinical toxicological data for **Indolarome** (CAS No. 18096-62-3). It is important to note that publicly available, in-depth studies on **Indolarome** are limited. To provide a broader context, this guide also includes information on a structurally related compound, indole-3-carbinol. However, the data for indole-3-carbinol should not be directly extrapolated to **Indolarome**.

Executive Summary

Indolarome is a synthetic fragrance ingredient. Based on the available data, it has low acute toxicity via oral and dermal routes. It is classified as a skin irritant and a substance that may cause an allergic skin reaction. A key toxicological concern is its classification as being suspected of damaging fertility or the unborn child. There is a lack of publicly available data on the genotoxicity and carcinogenicity of **Indolarome**. This guide provides a structured overview of the known toxicological endpoints and outlines the standard methodologies for their assessment in preclinical models.

Quantitative Toxicological Data

The following tables summarize the available quantitative data for the toxicological assessment of **Indolarome**.

Table 1: Acute Toxicity of Indolarome

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	> 2000 mg/kg	[1]
LD50	Rat	Dermal	> 2000 mg/kg	[1]

LD50: Lethal Dose, 50%

Table 2: Local Tolerance of Indolarome

Endpoint	Species/System	Result	Reference
Skin Irritation	Not Specified	Causes skin irritation	[1]
Eye Irritation	Not Specified	Causes serious eye damage	[1]
Skin Sensitization	Not Specified	May cause an allergic skin reaction	[2]

Table 3: Reproductive Toxicity of Indolarome

Endpoint	Classification	Statement	Reference
Reproductive Toxicity	Category 2	H361: Suspected of damaging fertility or the unborn child	[1] [3]

Experimental Protocols

Detailed experimental protocols for the studies on **Indolarome** are not publicly available. The following are generalized protocols based on standard OECD guidelines, which are typically followed for regulatory submissions.

Acute Oral Toxicity - OECD 401 (or equivalent)

- Objective: To determine the acute oral toxicity (LD50) of a substance.
- Test Animals: Typically, young adult rats of a single strain.

- Procedure:
 - Animals are fasted prior to dosing.
 - A single high dose of the test substance is administered by gavage to a small number of animals.
 - If no mortality is observed, the test is repeated with a higher dose.
 - If mortality occurs, the main study is conducted with at least three dose levels with a geometric progression.
 - Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
 - A gross necropsy is performed on all animals at the end of the observation period.
- Data Analysis: The LD50 is calculated using a recognized statistical method.

Skin Irritation/Corrosion - OECD 404

- Objective: To assess the potential of a substance to cause skin irritation or corrosion.
- Test Animals: Typically, albino rabbits.
- Procedure:
 - A small area of the animal's fur is clipped.
 - A measured amount of the test substance is applied to the skin under a gauze patch.
 - The patch is left in place for a specified period (e.g., 4 hours).
 - After removal of the patch, the skin is observed for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours).
- Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

Reproductive and Developmental Toxicity Screening - OECD 421

- Objective: To provide an initial screening of the potential effects of a substance on reproduction and development.
- Test Animals: Typically, rats.
- Procedure:
 - The test substance is administered to male and female animals for a period before mating, during mating, and for females, throughout gestation and early lactation.
 - Observations include effects on mating behavior, fertility, gestation length, parturition, and offspring viability and growth.
 - Adult animals and offspring are subjected to a gross necropsy.
- Data Analysis: Reproductive and developmental parameters are compared between treated and control groups.

Genotoxicity and Carcinogenicity

There is no publicly available data on the genotoxicity or carcinogenicity of **Indolarome**. Safety data sheets indicate that it is not listed as a carcinogen by NTP, IARC, or OSHA[3][4].

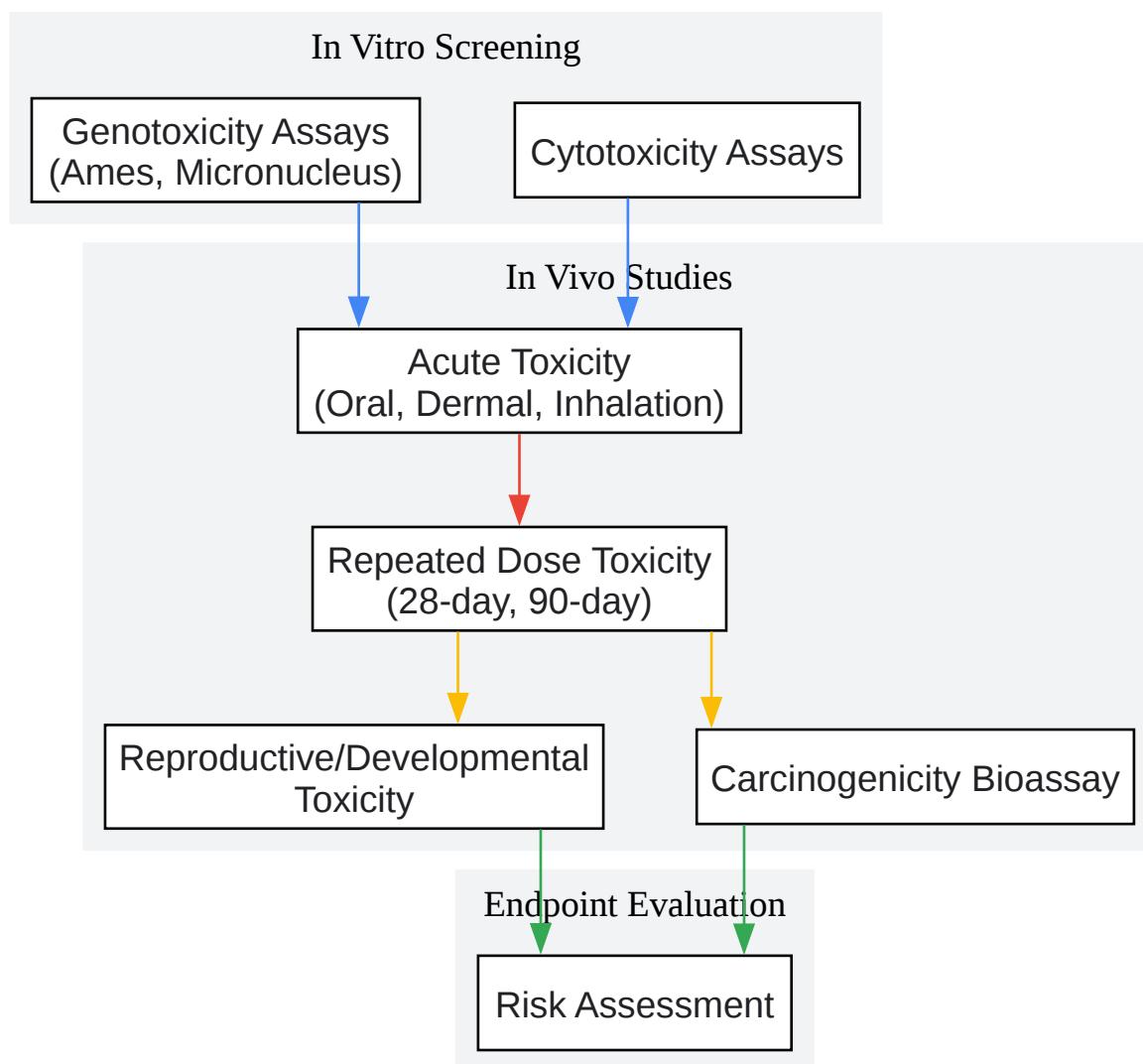
For context, studies on the related compound, indole-3-carbinol, have been conducted by the National Toxicology Program (NTP). These studies found:

- Carcinogenicity:
 - No evidence of carcinogenic activity in male rats.
 - Some evidence of carcinogenic activity in female rats based on uterine neoplasms.
 - Clear evidence of carcinogenic activity in male mice based on liver neoplasms.
 - No evidence of carcinogenic activity in female mice[5][6].

It is crucial to reiterate that these findings are for indole-3-carbinol and cannot be assumed to be representative of **Indolarome**'s toxicological profile.

Visualizations

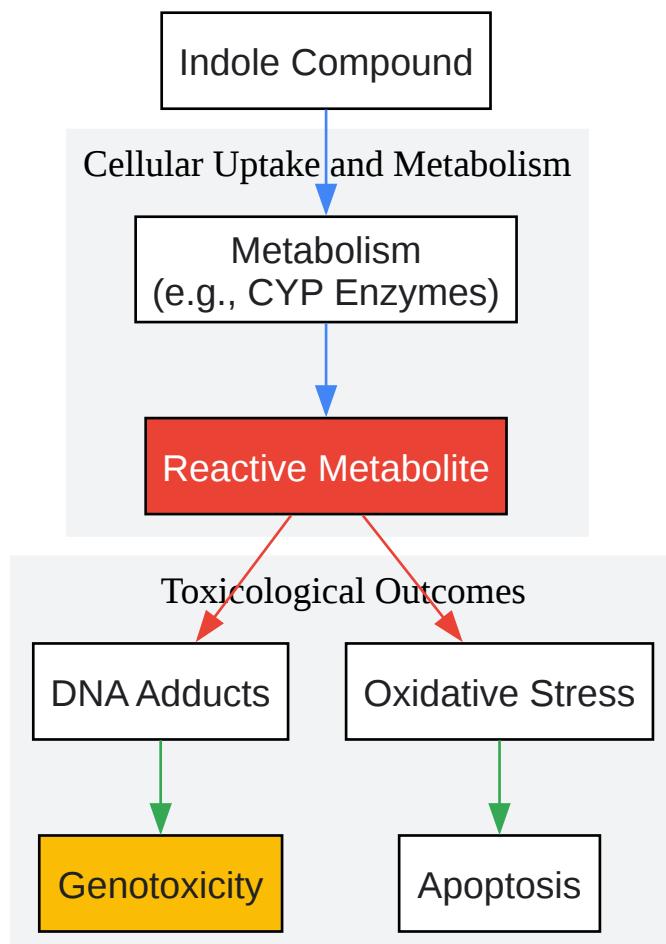
Experimental Workflow for Preclinical Toxicological Assessment



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Caption: A generalized workflow for preclinical toxicological assessment.

Hypothetical Signaling Pathway for Indole Compounds



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Caption: A hypothetical signaling pathway for indole compound-induced toxicity.

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